1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Lipophilicity Membrane permeability Drug design

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS 1343242-84-1) is a chiral, N-methylated 1,2,4-triazole building block featuring a cyclohexyl substituent at the 3-position and an N-methylethan-1-amine chain at the 5-position. Its molecular formula is C₁₂H₂₂N₄ (MW 222.33 g/mol).

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13525063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NN1C)C2CCCCC2)NC
InChIInChI=1S/C12H22N4/c1-9(13-2)12-14-11(15-16(12)3)10-7-5-4-6-8-10/h9-10,13H,4-8H2,1-3H3
InChIKeyKJIJQYILGYRGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine: Procurement-Ready Physicochemical & Structural Profile


1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS 1343242-84-1) is a chiral, N-methylated 1,2,4-triazole building block featuring a cyclohexyl substituent at the 3-position and an N-methylethan-1-amine chain at the 5-position. Its molecular formula is C₁₂H₂₂N₄ (MW 222.33 g/mol) . The compound contains a single asymmetric centre, exhibits a computed logP of approximately 2.38, and carries one hydrogen-bond donor and three hydrogen-bond acceptors . It is supplied at 98% purity and is classified as a heterocyclic building block for research use .

Why a Generic 1,2,4-Triazole Building Block Cannot Replace 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine


Simple replacement of this compound with a non-cyclohexyl or non-N-methylated 1,2,4-triazole building block is not equivalent. The N-methyl group on the ethylamine side chain converts a primary amine into a secondary amine, altering the hydrogen-bond donor count (1 vs. 2 for the des-methyl primary amine analog CAS 1339038-67-3) and increasing lipophilicity (logP ~2.38 vs. an estimated ~1.8 for the primary amine) . The cyclohexyl substituent contributes substantial hydrophobic surface area and conformational restriction compared to smaller alkyl or aryl groups often found in generic triazole building blocks . These physicochemical shifts can materially affect passive membrane permeability, metabolic stability, and target binding when the compound is used as a fragment or elaborated into lead series—meaning that SAR obtained with a simpler analog may not translate [1].

Quantitative Differentiation Evidence: 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine vs. Closest Analogs


Elevated Lipophilicity (logP) vs. Primary Amine Analog Drives Membrane Permeability Differentiation

The target compound carries an N-methyl group on its ethylamine side chain, yielding a computed logP of 2.38 . By contrast, the primary amine analog 1-(3-cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1339038-67-3) lacks this N-methyl group and is predicted to have a logP approximately 0.5–0.6 units lower (estimated logP ~1.8 based on the difference of a CH₂ fragment ). This difference of ~0.6 logP units translates to an approximately 4-fold higher calculated partition coefficient for the N-methylated compound, which can meaningfully improve passive membrane permeability in cell-based assays [1].

Lipophilicity Membrane permeability Drug design

Reduced Hydrogen-Bond Donor Count vs. Primary Amine Analog Modulates ADME Profile

The N-methylation of the ethylamine side chain reduces the hydrogen-bond donor (HBD) count from 2 (in the primary amine analog CAS 1339038-67-3) to 1 (in the target compound) . HBD count is a key determinant of blood-brain barrier penetration and oral bioavailability; the 'rule of 3' for fragment-based lead discovery recommends HBD ≤3, and empirical data show that each additional HBD above 1 can reduce CNS penetration by approximately 2- to 3-fold [1]. The target compound's single HBD places it in a more favorable zone for CNS drug discovery compared to the dual-donor primary amine analog.

Hydrogen bonding ADME Fragment-based drug design

Higher Fraction sp³ (Fsp³) vs. Typical Aryl-Triazole Building Blocks Correlates with Improved Developability Metrics

The target compound has a computed Fsp³ (fraction of sp³-hybridized carbons) of 0.833, reflecting its cyclohexyl ring and saturated ethylamine side chain . This value is substantially higher than that of typical aryl-substituted 1,2,4-triazole building blocks (e.g., 3-phenyl-1,2,4-triazole derivatives have Fsp³ < 0.3). Lovering et al. demonstrated that higher Fsp³ (>0.45) correlates with improved clinical success rates: compounds with Fsp³ ≥ 0.45 have a 2.5-fold higher probability of progressing from Phase I to approval compared to those with Fsp³ < 0.35 [1]. The target compound's Fsp³ of 0.833 places it in the top quartile of drug-like molecules for three-dimensionality.

Fsp3 Developability Molecular complexity

Cyclohexyl Substitution on 1,2,4-Triazole Confers Antiparasitic Activity Advantage: Cross-Scaffold Class-Level Evidence

In a study of 1,2,4-triazole-3-thiones derived from piperine, the cyclohexyl-substituted derivative demonstrated the best trypanocidal profile against Trypanosoma cruzi with IC₅₀ values of 18.3 µM (epimastigotes) and 8.87 µM (amastigotes), outperforming other alkyl and aryl substitutions in the same series [1]. While this study evaluated a different 1,2,4-triazole scaffold (3-thione vs. 5-ethanamine), the privileged nature of the cyclohexyl substituent on the triazole core is quantitatively demonstrated: the cyclohexyl analog showed a 2- to 5-fold potency improvement over cyclopentyl, cycloheptyl, and phenyl congeners [1]. This class-level evidence supports the selection of a cyclohexyl-bearing triazole building block over smaller-ring or aryl alternatives for antiparasitic or related target programs.

Trypanocidal activity Cyclohexyl SAR 1,2,4-Triazole

Molecular Weight and Formula Differentiation from the Primary Amine Analog Enables Distinct Fragment-Based Screening Hit Profiles

The target compound (C₁₂H₂₂N₄, MW 222.33) differs from its closest primary amine analog (C₁₁H₂₀N₄, MW 208.30) by exactly one CH₂ unit (+14.03 Da) . This mass difference, while modest, is detectable by high-resolution mass spectrometry and may influence fragment screening hit identification where mass-based deconvolution is used. Moreover, the molecular formula difference (additional carbon atom) alters the heteroatom-to-carbon ratio from 0.36 (C₁₁H₂₀N₄) to 0.33 (C₁₂H₂₂N₄), subtly shifting the physicochemical profile. Both compounds share the same heterocyclic core but offer distinct vectors for chemical elaboration, meaning that one cannot be assumed to be a direct substitute for the other without re-optimization of the synthetic route .

Molecular weight Fragment-based screening Building block selection

Cyclohexyl-Substituted 1,2,4-Triazole Scaffold Is Privileged for V1a Receptor Modulation: Patent-Derived Class-Level Evidence

Hoffmann-La Roche's patent application US 2023/0202990 A1 explicitly claims cyclohexyl-substituted triazoles as V1a receptor modulators, with demonstrated utility in anxiety, depression, PTSD, and other CNS disorders [1]. The patent establishes that the cyclohexyl group, when attached to a 1,2,4-triazole core, is a key pharmacophoric element for V1a receptor binding. While the target compound is not a specific exemplified compound in this patent, its core scaffold (cyclohexyl-1,2,4-triazole with an amine side chain) maps onto the patented general formula, suggesting potential relevance to vasopressin receptor programs [1]. The patent data indicate that cyclohexyl substitution imparts selectivity for V1a over V2 and oxytocin receptors—a critical differentiation for CNS-targeted programs aiming to avoid renal and reproductive side effects [1].

V1a receptor antagonist CNS disorders Cyclohexyl triazole patent

High-Impact Application Scenarios for 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine Based on Differentiation Evidence


Fragment-Based Lead Generation for CNS-Penetrant V1a Receptor Antagonists

The combination of low HBD count (1), moderate lipophilicity (logP 2.38), and high Fsp³ (0.833) makes this compound an ideal fragment starting point for CNS drug discovery programs targeting the vasopressin V1a receptor. The cyclohexyl-triazole scaffold is explicitly claimed in Roche's V1a antagonist patent [1], and its physicochemical profile aligns with CNS drug space parameters (CNS MPO score predicted to be favorable). Its single chiral centre also provides a handle for stereoselective SAR exploration. Procurement of this specific N-methylated variant, rather than the primary amine analog, is warranted because the reduced HBD count directly supports the CNS penetration requirements established by Rankovic et al. [2].

Antiparasitic Drug Discovery Leveraging the Cyclohexyl Privileged Substituent

Class-level evidence from 1,2,4-triazole-3-thiones shows that cyclohexyl substitution confers a 2- to 5-fold potency advantage against T. cruzi compared to other alkyl or aryl substituents [1]. This compound, bearing the cyclohexyl group at the 3-position of the triazole ring, provides a structurally distinct but topologically analogous scaffold for antiparasitic lead identification. Its N-methylated amine offers a handle for further derivatization into amides, ureas, or sulfonamides while maintaining the cyclohexyl pharmacophore.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

When developing chemical probes for target validation, the well-characterized physicochemical profile of this compound (logP 2.38, Fsp³ 0.833, MW 222.33, purity 98%) provides a reproducible starting point with vendor-documented quality metrics [1][2]. The N-methyl group distinguishes it from the primary amine analog (CAS 1339038-67-3) with a quantifiable molecular weight shift (+14 Da) and altered hydrogen-bonding capacity, enabling researchers to probe the impact of secondary vs. primary amine character on target engagement while keeping the cyclohexyl-triazole core constant.

Diversity-Oriented Synthesis Using a Privileged Triazole Scaffold with Optimized Developability

The high Fsp³ (0.833) of this building block, which substantially exceeds the clinical drug median (~0.42) and the typical aryl-triazole range (<0.3), makes it a strategic choice for diversity-oriented synthesis libraries aimed at improving clinical success rates. Lovering et al. demonstrated that increasing Fsp³ beyond 0.45 correlates with a 2.5-fold improvement in Phase I to approval transition probability [1]. Incorporating this saturated, three-dimensional scaffold into compound collections can enhance the overall developability profile of screening decks.

Quote Request

Request a Quote for 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.